molecular formula C24H29N3O5 B1675758 Lysergide maleate CAS No. 24656-41-5

Lysergide maleate

Cat. No.: B1675758
CAS No.: 24656-41-5
M. Wt: 439.5 g/mol
InChI Key: PBZHMSZIBQNTPH-ZYXUSYCASA-N
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Description

Lysergide maleate, chemically known as the maleate salt of (+)-lysergide (LSD), is a semi-synthetic ergoline alkaloid derived from lysergic acid. It is most widely recognized for its potent hallucinogenic properties, acting as a partial agonist at serotonin 5-HT2A receptors in the central nervous system . Structurally, it consists of a tetracyclic ergoline backbone with a diethylamide substitution at the 8β position and a maleic acid counterion (C20H25N3O·C4H4O4).

Key physicochemical properties include high lipid solubility, facilitating rapid blood-brain barrier penetration. Analytical methods for detecting lysergide in biological matrices (e.g., urine) often employ LC-MS/MS, with tolerance ranges for relative ion intensities standardized by organizations such as WADA (85–115%) and SOFT/AAFS (70–130%) .

Properties

CAS No.

24656-41-5

Molecular Formula

C24H29N3O5

Molecular Weight

439.5 g/mol

IUPAC Name

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid

InChI

InChI=1S/C20H25N3O.C4H4O4/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-3(6)1-2-4(7)8/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,18-;/m1./s1

InChI Key

PBZHMSZIBQNTPH-ZYXUSYCASA-N

SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lysergide maleate;  Lysergic acid diethylamide;  LSD, LSD-25, Acid, Delysid.

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Lysergide Maleate with Related Compounds

Compound Chemical Structure Molecular Formula Primary Therapeutic Use Receptor Activity
This compound Ergoline with diethylamide, maleate salt C24H29N3O5 Hallucinogen (research) 5-HT2A agonist
Methysergide maleate Ergoline with methyl substituents, maleate C21H27N3O5 Migraine prophylaxis 5-HT1B/1D antagonist
Lisuride maleate Ergoline with urea moiety, maleate C20H26N4O·C4H4O4 Parkinson’s disease, hyperprolactinemia Dopamine D2 agonist, 5-HT antagonist
Glasdegib maleate Non-ergoline, pyridine derivative, maleate C22H22N4O4 Acute myeloid leukemia Hedgehog pathway inhibitor

Key Observations :

  • Ergoline Core : Lysergide, methysergide, and lisuride share the ergoline backbone but differ in substituents, altering receptor specificity. Methysergide’s 1-methyl group enhances 5-HT1B/1D antagonism, reducing vasoconstriction risks compared to ergotamine .
  • Non-Ergoline Maleates: Glasdegib maleate exemplifies structural divergence, targeting oncogenic pathways rather than neurotransmitter systems .

Pharmacological and Therapeutic Profiles

  • This compound: Induces altered perception via 5-HT2A activation.
  • Acts as a serotonin antagonist .
  • Lisuride Maleate : Dual dopamine agonist and serotonin antagonist, effective in Parkinson’s but with side effects like nausea and hypotension .
  • Glasdegib Maleate : Inhibits Smoothened in the Hedgehog pathway, extending survival in AML patients. Low solubility in water (pH-dependent) necessitates formulation optimization .

Physicochemical Properties

Table 2: Solubility and Stability Comparison

Compound Water Solubility Alcohol Solubility Stability Considerations
This compound Low (data inferred) High Light-sensitive; degrades in alkaline pH
Methysergide maleate Slightly soluble Slightly soluble Hygroscopic; store at 2–8°C
Glasdegib maleate Slightly soluble (pH 2–7) Sparingly soluble Non-hygroscopic; stable up to 150°C

Notes:

  • Methysergide’s poor water solubility complicates intravenous administration, favoring oral dosing .
  • Glasdegib’s pH-dependent solubility impacts bioavailability, requiring co-administration with acid modifiers .

Analytical and Detection Methods

  • Lysergide : LC-MS/MS with ion transitions 324.2/223.1 m/z, validated against WADA and FDA guidelines (80–120% recovery) .
  • Methysergide : HPLC-UV detection at 280 nm, with LOD of 0.1 µg/mL in plasma .
  • Glasdegib : Characterization via X-ray diffraction and DSC for polymorph identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lysergide maleate
Reactant of Route 2
Lysergide maleate

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